1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

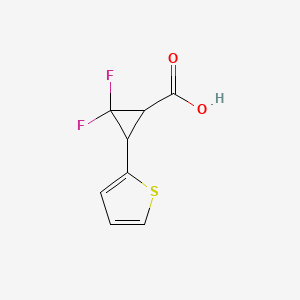

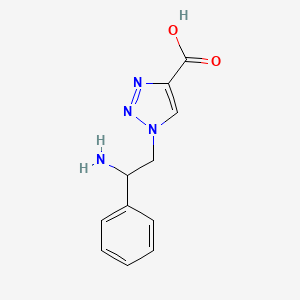

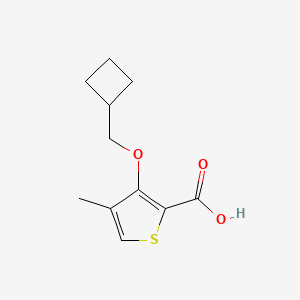

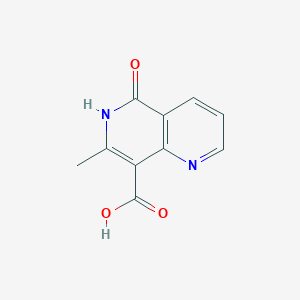

The compound “1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule. It contains an amino phenylethyl group, a 1,2,3-triazole ring, and a carboxylic acid group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent parts: the amino phenylethyl group, the 1,2,3-triazole ring, and the carboxylic acid group .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its constituent parts. The amino group, the phenylethyl group, the triazole ring, and the carboxylic acid group each have their own reactivity profiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen

Ruthenium-catalyzed Synthesis for Triazole-based Scaffolds

Ruthenium-catalyzed synthesis techniques have been developed to create 5-amino-1,2,3-triazole-4-carboxylates, which are vital for producing peptidomimetics and biologically active compounds utilizing the triazole scaffold. This approach addresses the Dimroth rearrangement issue, enabling the production of triazole-containing dipeptides and triazoles acting as HSP90 inhibitors, demonstrating significant biological activity (Ferrini et al., 2015).

Antimicrobial Applications

A novel synthetic aromatic ε-amino acid containing a triazole moiety has shown antimicrobial potential against various pathogens, including Gram-positive, Gram-negative bacteria, and specifically Vibrio cholerae. This compound's structure-property relationship studies indicate that all functional groups contribute to enhancing its antimicrobial activity. Notably, the compound exhibits a unique kink-like structure, aiding in its antibacterial efficacy and highlighting its potential in developing new antimicrobial agents (Maji & Haldar, 2017).

Polymer-supported Synthesis for 1,2,4-Triazoles

Polymer-supported synthetic strategies have been explored for the traceless synthesis of 3,5-disubstituted 1,2,4-triazoles, employing immobilized mesoionic 1,3-oxazolium-5-olates as key intermediates. This method provides a novel route for generating 1,2,4-triazoles with high yield and purity, which could be beneficial for various chemical and pharmaceutical applications (Samanta & Yli-Kauhaluoma, 2005).

Fluorescence and Sensing Applications

The synthesis of novel 2-aryl-1,2,3-triazol-4-carboxylic acids has expanded the fluorophore family, exhibiting bright blue fluorescence with excellent quantum yields. These compounds show sensitivity to structural changes and microenvironment variations, making them suitable for applications as pH sensors and in fluorescence-based biological research (Safronov et al., 2020).

Structural and Chemical Property Exploration

Research on 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid has provided insights into its synthesis, structure, and properties, including reactions with methyl iodide and nitration conditions. This compound's versatile reactivity paves the way for creating derivatives with potential applications in chemical synthesis and drug development (Shtabova et al., 2005).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-amino-2-phenylethyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2/c12-9(8-4-2-1-3-5-8)6-15-7-10(11(16)17)13-14-15/h1-5,7,9H,6,12H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNKNBBZVZAMDNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2C=C(N=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-amino-2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,11-Dioxadispiro[3.2.4(7).2(4)]tridecane-2-carboxylic acid](/img/structure/B1480556.png)

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1480558.png)